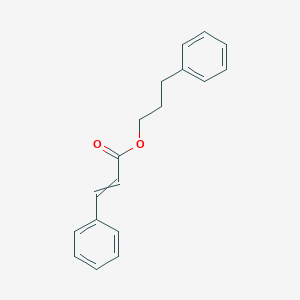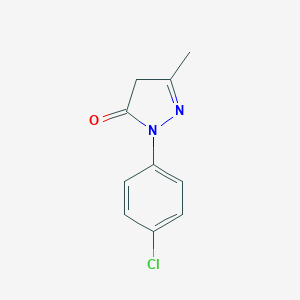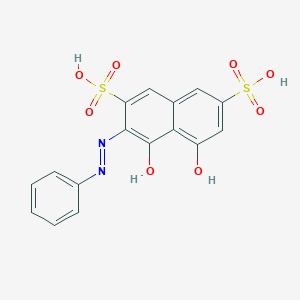
Sodium 2-sulphonatoethyl oleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-sulphonatoethyl oleate is an anionic surfactant widely used in various industrial and research applications. It is known for its excellent emulsifying, dispersing, and wetting properties. The compound is derived from oleic acid, a monounsaturated fatty acid, and is modified to include a sulfoethyl group, enhancing its solubility and surface-active properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-sulphonatoethyl oleate typically involves the esterification of oleic acid with 2-sulfoethanol, followed by neutralization with sodium hydroxide. The reaction is carried out under controlled conditions to ensure high yield and purity. The general steps are as follows:
Esterification: Oleic acid is reacted with 2-sulfoethanol in the presence of a catalyst, such as sulfuric acid, at elevated temperatures.
Neutralization: The resulting ester is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2-sulphonatoethyl oleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids and other oxidation products.
Reduction: Reduction reactions can convert the sulfoethyl group to other functional groups.
Substitution: The sulfoethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while substitution can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Sodium 2-sulphonatoethyl oleate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes, including emulsification and dispersion.
Biology: The compound is used in cell culture and molecular biology experiments to enhance the solubility of hydrophobic compounds.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: The compound is used in the formulation of detergents, cosmetics, and personal care products due to its excellent surface-active properties.
Wirkmechanismus
The mechanism of action of Sodium 2-sulphonatoethyl oleate is primarily based on its ability to reduce surface and interfacial tension. The sulfoethyl group enhances the hydrophilicity of the molecule, allowing it to interact with water molecules and form micelles. These micelles can encapsulate hydrophobic compounds, increasing their solubility and stability in aqueous solutions. The compound’s surface-active properties make it effective in emulsification, dispersion, and wetting applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium dodecyl sulfate: Another anionic surfactant with similar emulsifying and dispersing properties.
Sodium lauryl ether sulfate: Widely used in detergents and personal care products for its excellent foaming properties.
Sodium oleate: A simpler surfactant derived from oleic acid, used in various industrial applications.
Uniqueness
Sodium 2-sulphonatoethyl oleate is unique due to its sulfoethyl group, which enhances its solubility and surface-active properties compared to other similar compounds. This makes it particularly effective in applications requiring high emulsifying and dispersing capabilities.
Eigenschaften
CAS-Nummer |
142-15-4 |
|---|---|
Molekularformel |
C20H37NaO5S |
Molekulargewicht |
412.6 g/mol |
IUPAC-Name |
sodium;2-[(Z)-octadec-9-enoyl]oxyethanesulfonate |
InChI |
InChI=1S/C20H38O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)25-18-19-26(22,23)24;/h9-10H,2-8,11-19H2,1H3,(H,22,23,24);/q;+1/p-1/b10-9-; |
InChI-Schlüssel |
MCFLGJDKSROECH-KVVVOXFISA-M |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
Key on ui other cas no. |
142-15-4 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![9,10-Anthracenedione, 1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B86032.png)
